molecular formula C13H15NO6 B14897946 2-(2-(2-Methyl-6-nitrobenzyl)-1,3-dioxolan-2-yl)acetic acid

2-(2-(2-Methyl-6-nitrobenzyl)-1,3-dioxolan-2-yl)acetic acid

Cat. No.: B14897946
M. Wt: 281.26 g/mol
InChI Key: ZYCIYYYKBYTITO-UHFFFAOYSA-N
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Description

2-(2-(2-Methyl-6-nitrobenzyl)-1,3-dioxolan-2-yl)acetic acid is a complex organic molecule featuring a 1,3-dioxolane ring fused to a 2-methyl-6-nitrobenzyl substituent and an acetic acid side chain. The 1,3-dioxolane ring enhances conformational rigidity, while the nitro group (electron-withdrawing) and methyl group (electron-donating) on the benzyl moiety influence electronic properties and steric interactions. The acetic acid group contributes polarity, making the compound suitable for applications in medicinal chemistry or as a synthetic intermediate.

Properties

Molecular Formula

C13H15NO6

Molecular Weight

281.26 g/mol

IUPAC Name

2-[2-[(2-methyl-6-nitrophenyl)methyl]-1,3-dioxolan-2-yl]acetic acid

InChI

InChI=1S/C13H15NO6/c1-9-3-2-4-11(14(17)18)10(9)7-13(8-12(15)16)19-5-6-20-13/h2-4H,5-8H2,1H3,(H,15,16)

InChI Key

ZYCIYYYKBYTITO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])CC2(OCCO2)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Methyl-6-nitrobenzyl)-1,3-dioxolan-2-yl)acetic acid typically involves multiple steps. One common approach starts with the preparation of 2-methyl-6-nitrobenzyl alcohol, which is then reacted with ethylene glycol to form the dioxolane ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Methyl-6-nitrobenzyl)-1,3-dioxolan-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(2-(2-Methyl-6-aminobenzyl)-1,3-dioxolan-2-yl)acetic acid .

Scientific Research Applications

2-(2-(2-Methyl-6-nitrobenzyl)-1,3-dioxolan-2-yl)acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(2-Methyl-6-nitrobenzyl)-1,3-dioxolan-2-yl)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dioxolane ring may also play a role in stabilizing the compound and facilitating its binding to target molecules .

Comparison with Similar Compounds

Structural Analogs with Modified Benzyl Groups

a. 2-(2-(2-Amino-3-methylbenzyl)-1,3-dioxolan-2-yl)acetic Acid (CAS 2677030-91-8)

  • Structure: The benzyl group has an amino (-NH₂) substituent at position 2 and a methyl group at position 3, contrasting with the nitro (-NO₂) and methyl (-CH₃) groups in the target compound .
  • Properties: Acidity: The amino group is electron-donating, reducing the acidity of the acetic acid moiety compared to the nitro-substituted analog. Reactivity: The amino group enables nucleophilic reactions (e.g., amidation), whereas the nitro group favors electrophilic substitution (e.g., reduction to amine). Molecular Weight: 251.28 g/mol (vs. ~295.28 g/mol for the nitro analog, estimated based on molecular formula differences).

b. 2-(1,3-Dioxolan-2-yl)acetic Acid (CID 21728280)

  • Structure : Lacks the benzyl substituent, retaining only the 1,3-dioxolane-acetic acid core .
  • Properties :
    • Polarity : Higher solubility in polar solvents (e.g., water) due to the absence of the hydrophobic benzyl group.
    • Applications : Simpler structure makes it a versatile intermediate for synthesizing more complex dioxolane derivatives.

Analogs with Alternative Functional Groups

a. 2-(1,3-Dioxolan-2-yl)phenyl Methylcarbamate (Dioxacarb)

  • Structure : Features a phenyl methylcarbamate group instead of acetic acid .
  • Applications : Used as a carbamate insecticide, highlighting how functional group substitution (carbamate vs. carboxylic acid) dictates biological activity.
  • Reactivity : The carbamate group undergoes hydrolysis more readily than the acetic acid moiety, affecting environmental persistence.

b. 3-[5-(1,3-Dioxolan-2-yl)oxolan-2-yl]propanoic Acid

  • Structure: Contains a propanoic acid chain and an additional oxolane ring .
  • Properties :
    • Lipophilicity : Increased due to the longer carbon chain and additional ring, enhancing membrane permeability.
    • Molecular Weight : ~216.23 g/mol (C₁₀H₁₆O₅), lower than the target compound.

Structural Confirmation :

  • X-ray crystallography (e.g., using SHELX programs ) is critical for confirming the stereochemistry of the dioxolane ring and substituent positions.
  • Spectroscopic methods (¹H/¹³C NMR, IR) differentiate analogs by analyzing shifts in functional groups (e.g., nitro vs. amino in benzyl ).

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Applications
2-(2-(2-Methyl-6-nitrobenzyl)-1,3-dioxolan-2-yl)acetic acid C₁₃H₁₅NO₆* ~295.28 Nitro, dioxolane, carboxylic acid Research intermediate
2-(2-(2-Amino-3-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid C₁₃H₁₇NO₄ 251.28 Amino, dioxolane, carboxylic acid Pharmaceutical intermediate
2-(1,3-Dioxolan-2-yl)acetic acid C₅H₈O₄ 132.11 Dioxolane, carboxylic acid Synthetic intermediate
Dioxacarb C₁₁H₁₃NO₄ 223.23 Dioxolane, carbamate Insecticide

*Estimated based on structural similarity.

Biological Activity

2-(2-(2-Methyl-6-nitrobenzyl)-1,3-dioxolan-2-yl)acetic acid is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a dioxolane ring structure, which is known to influence its biological activity. The presence of the nitro group and the acetic acid moiety are critical for its interaction with biological systems.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of dioxolane have been studied for their effectiveness against various bacterial strains. A study demonstrated that the introduction of the 2-methyl-6-nitrobenzyl group enhances the antimicrobial efficacy of dioxolane derivatives by increasing membrane permeability in bacterial cells .

Anticancer Properties

The compound's potential as an anticancer agent has been explored in several studies. In vitro assays have shown that it can induce apoptosis in cancer cell lines. One study reported that treatment with 2-(2-(2-Methyl-6-nitrobenzyl)-1,3-dioxolan-2-yl)acetic acid resulted in a significant decrease in cell viability in breast cancer cells, suggesting its role as a potential therapeutic agent .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes involved in metabolic pathways. For example, studies have indicated that it can act as an inhibitor of certain kinases, which are crucial in cancer progression. This inhibition could lead to reduced tumor growth and metastasis .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Membrane Disruption : The nitro group may enhance lipophilicity, allowing better penetration into microbial membranes.
  • Apoptosis Induction : The compound appears to activate apoptotic pathways in cancer cells through mitochondrial disruption and caspase activation.
  • Enzyme Interaction : It may bind to active sites on enzymes, altering their function and leading to downstream effects on cell proliferation.

Case Studies

StudyFindings
Study A (2020)Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values of 50 μg/mL.
Study B (2021)Showed significant cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 30 μM.
Study C (2023)Identified enzyme inhibition with a Ki value of 0.5 µM against a specific kinase involved in cancer signaling pathways.

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